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Compound of Interest

Compound Name: Propyl 2-hydroxy-2-phenylacetate

Cat. No.: B1267330 Get Quote

A Spectroscopic Showdown: Propyl vs. Isopropyl 2-
hydroxy-2-phenylacetate
In the landscape of pharmaceutical development and organic synthesis, the precise

characterization of isomeric compounds is paramount. Propyl 2-hydroxy-2-phenylacetate
and isopropyl 2-hydroxy-2-phenylacetate, esters of mandelic acid, serve as critical

intermediates and reference standards. While structurally similar, the seemingly minor

difference in their ester substituent—a propyl versus an isopropyl group—gives rise to distinct

spectroscopic signatures. This guide provides an objective comparison of these two

compounds, leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and

mass spectrometry (MS) to elucidate their unique chemical fingerprints. The data presented

herein is a combination of predicted values and established spectroscopic principles for

analogous structures, offering a robust framework for their differentiation.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for propyl and isopropyl 2-
hydroxy-2-phenylacetate. Due to the limited availability of experimental spectra in public

databases, the NMR data is based on widely accepted prediction models, which provide a

reliable basis for comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃, 400 MHz)
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Assignment
Propyl 2-hydroxy-2-

phenylacetate

Isopropyl 2-hydroxy-2-

phenylacetate

Phenyl H ~7.30-7.45 ppm (m, 5H) ~7.30-7.45 ppm (m, 5H)

Methine H (on phenyl-attached

C)
~5.15 ppm (s, 1H) ~5.12 ppm (s, 1H)

Hydroxyl H Variable (broad s, 1H) Variable (broad s, 1H)

Ester O-CH₂/O-CH ~4.10 ppm (t, 2H) ~5.05 ppm (sept, 1H)

Ester CH₂ ~1.65 ppm (sext, 2H) -

Ester CH₃ ~0.90 ppm (t, 3H) ~1.25 ppm (d, 6H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted, CDCl₃, 100 MHz)

Assignment
Propyl 2-hydroxy-2-

phenylacetate

Isopropyl 2-hydroxy-2-

phenylacetate

Carbonyl C ~173 ppm ~172 ppm

Phenyl C (quaternary) ~139 ppm ~139 ppm

Phenyl C-H ~126-129 ppm ~126-129 ppm

Methine C (on phenyl-attached

C)
~73 ppm ~73 ppm

Ester O-CH₂/O-CH ~67 ppm ~70 ppm

Ester CH₂ ~22 ppm -

Ester CH₃ ~10 ppm ~22 ppm (2 equivalent C)

Table 3: Infrared (IR) Spectroscopy Data
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Functional Group
Characteristic Absorption (cm⁻¹) for both

compounds

O-H Stretch (Alcohol) 3200-3600 (broad)

C-H Stretch (Aromatic) 3000-3100 (medium)

C-H Stretch (Aliphatic) 2850-3000 (medium to strong)

C=O Stretch (Ester) 1730-1750 (strong)

C=C Stretch (Aromatic) 1450-1600 (variable)

C-O Stretch (Ester/Alcohol) 1000-1300 (strong)

Table 4: Mass Spectrometry (MS) Data

Parameter
Propyl 2-hydroxy-2-

phenylacetate

Isopropyl 2-hydroxy-2-

phenylacetate

Molecular Formula C₁₁H₁₄O₃ C₁₁H₁₄O₃

Molecular Weight 194.23 g/mol 194.23 g/mol

Molecular Ion [M]⁺ m/z 194 m/z 194

Key Fragments

m/z 151 (loss of propyl), m/z

107 (tropic acid fragment), m/z

77 (phenyl)

m/z 151 (loss of isopropyl), m/z

107 (tropic acid fragment), m/z

77 (phenyl)

Visualizing the Comparison
The structural isomerism and the analytical workflow can be effectively visualized to provide a

clearer understanding of the comparison.

Caption: Structural comparison of propyl and isopropyl 2-hydroxy-2-phenylacetate.
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Sample Preparation
(Dissolution in Deuterated Solvent for NMR,

or suitable solvent for IR/MS)

NMR Spectroscopy
(¹H and ¹³C Analysis)

FT-IR Spectroscopy
(Functional Group Analysis)

Mass Spectrometry
(Molecular Weight and Fragmentation)

Data Analysis and Comparison
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[https://www.benchchem.com/product/b1267330#spectroscopic-comparison-between-propyl-
and-isopropyl-2-hydroxy-2-phenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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